molecular formula C21H42AlN3S6-3 B1507049 Aluminum diisopropyldithiocarbamate CAS No. 85883-32-5

Aluminum diisopropyldithiocarbamate

Cat. No.: B1507049
CAS No.: 85883-32-5
M. Wt: 556 g/mol
InChI Key: OHTOEIZGVAFKAH-UHFFFAOYSA-K
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Description

Aluminum diisopropyldithiocarbamate (Al-DIDTC) is a metal complex derived from diisopropyldithiocarbamate (DIDTC), a dithiocarbamate (DTC) ligand. DTCs are characterized by their ability to form stable complexes with metals, enabling applications in catalysis, pharmaceuticals, and materials science. Al-DIDTC’s structure features aluminum coordinated to two DIDTC ligands, which are known for their intermediate reactivity in releasing carbon disulfide (CS₂) under physiological conditions .

Properties

InChI

InChI=1S/3C7H15NS2.Al/c3*1-5(2)8(6(3)4)7(9)10;/h3*5-6H,1-4H3,(H,9,10);/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTOEIZGVAFKAH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42AlN3S6-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Aluminum diisopropyldithiocarbamate (Al-DIPC) is a compound belonging to the dithiocarbamate family, known for its diverse biological activities. Dithiocarbamates are characterized by their ability to form stable complexes with metal ions, which can enhance their biological efficacy. This article focuses on the biological activity of Al-DIPC, examining its anticancer properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Properties

Al-DIPC is a coordination complex formed by aluminum and diisopropyldithiocarbamate ligands. The general formula can be represented as:

Al S2CNR2 3\text{Al S}_2\text{CNR}_2\text{ }_3

where RR is the isopropyl group. This structure allows for effective metal-ligand interactions, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of dithiocarbamate complexes, including Al-DIPC, as anticancer agents. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

  • Reactive Oxygen Species (ROS) Production : Al-DIPC has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly effective against various cancer cell lines, including K562 (human leukemia) cells .
  • Cell Cycle Arrest : Research indicates that Al-DIPC can induce cell cycle arrest at multiple phases (G0/G1, S, and S-G2/M), preventing the proliferation of cancerous cells .

Antimicrobial Activity

Dithiocarbamates have also demonstrated significant antimicrobial properties. Al-DIPC's efficacy against pathogenic microorganisms has been reported in various studies:

  • Fungal Inhibition : Al-DIPC exhibits antifungal activity by disrupting ergosterol biosynthesis in fungi such as Candida albicans, which is crucial for maintaining fungal cell membrane integrity .
  • Bacterial Inhibition : The compound has shown effectiveness against a range of bacteria, potentially due to its ability to interfere with bacterial cell wall synthesis and function .

Case Study 1: Anticancer Efficacy

A study involving the treatment of K562 cells with Al-DIPC revealed a significant reduction in cell viability, attributed to enhanced ROS production and mitochondrial dysfunction. The study utilized flow cytometry to assess apoptosis levels, confirming that Al-DIPC effectively triggers programmed cell death pathways .

Case Study 2: Antimicrobial Effectiveness

In vitro tests demonstrated that Al-DIPC significantly inhibited the growth of Candida albicans compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 0.01 μM, showcasing its potency as an antifungal agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy Level
AnticancerInduces apoptosis via ROS productionHigh
Cell cycle arrest at G0/G1, S, S-G2/M phases
AntimicrobialInhibits ergosterol biosynthesis in fungiEffective against C. albicans (MIC = 0.01 μM)
Disrupts bacterial cell wall synthesisBroad-spectrum activity

Scientific Research Applications

Corrosion Inhibition

Al-DIPDC is primarily recognized for its effectiveness as a corrosion inhibitor, particularly for metals such as copper and its alloys. The compound operates by forming a protective film on the metal surface, thereby preventing corrosive agents from causing damage.

Case Study: Water Treatment Industry

A recent patent describes the use of dithiocarbamate salts, including Al-DIPDC, in water treatment formulations. These formulations demonstrated significant resistance to common oxidants and provided sustained corrosion protection compared to traditional inhibitors like tolyltriazole .

Property Value
pH Range10 - 13
Active Concentration10% - 50%
Corrosion Rate Reduction (%)Up to 90%

Agricultural Applications

Al-DIPDC has also been investigated for its potential as a pesticide and fungicide. Dithiocarbamates are known for their ability to combat fungal diseases in crops.

Efficacy Against Fungal Diseases

  • Research indicates that dithiocarbamate compounds exhibit antifungal properties, making them suitable for agricultural use .
  • They are particularly effective against various plant pathogens, thus enhancing crop yield and health.

Case Study: Crop Protection

In agricultural trials, Al-DIPDC was applied to various crops suffering from fungal infections. The results showed a marked improvement in crop health and yield compared to untreated controls.

Crop Type Disease Treated Yield Improvement (%)
TomatoLate Blight30%
PotatoEarly Blight25%

Materials Science

In materials science, Al-DIPDC is being explored for its role in the synthesis of advanced materials and as a precursor in various chemical reactions.

Synthesis of Organometallic Compounds

  • Al-DIPDC serves as a ligand in the formation of organometallic complexes, which are valuable in catalysis and material synthesis .
  • The compound's ability to stabilize metal ions enhances the performance of catalysts used in industrial processes.

Case Study: Thin Film Deposition

Al-DIPDC has been utilized in thin film deposition processes where it acts as a precursor material. This application is critical in the production of electronic components and coatings.

Application Material Produced Performance Metrics
Thin Film CoatingsSemiconductor LayersImproved conductivity
Catalytic ConvertersMetal ComplexesEnhanced catalytic activity

Comparison with Similar Compounds

Reactivity and CS₂ Release Kinetics

DTCs vary widely in their CS₂ release kinetics, which is critical for controlled therapeutic or catalytic applications. Key comparisons include:

Compound CS₂ Release Lifetime (pH 7.4, 37°C) Mechanism of Decay
Imidazolidyldithiocarbamate (ImDTC) ~2 s Acid-dependent, distinct pathway via DFT studies
Diisopropyldithiocarbamate (DIDTC) ~300 s Acid-dependent, slower than ImDTC, unique mechanistic pathway
Pyrrolidinyldithiocarbamate (PDTC) >24 h Extremely slow decay, minimal CS₂ release

Al-DIDTC’s stability is influenced by the aluminum center, which may modulate CS₂ release compared to free DIDTC.

Antioxidant Properties

DTCs exhibit antioxidative effects by neutralizing free radicals. Comparative studies reveal:

Compound Antioxidant Efficacy (Model: Diclofenac-induced toxicity) Notes
Sodium Diethyldithiocarbamate (DDTC) Well-documented Used as a benchmark in studies
Sodium Diisopropyldithiocarbamate (Na-DIDTC) Moderate to high efficacy, newly reported Novel candidate for oxidative stress mitigation
Pyrrolidinyldithiocarbamate (PDTC) Not studied Likely inert due to slow decay

Thermodynamic Stability of Metal Complexes

Metal-DTC complexes exhibit distinct thermodynamic properties. For example:

Compound ΔsubH (kJ/mol) Metal Center Application Relevance
Bis(DIDTC)copper 129.5 ± 2.9 Cu(II) High thermal stability
Zinc-Diethyldithiocarbamate ~120 (estimated) Zn(II) Catalysis and medicine
Aluminum-DIDTC (inferred) ~110–130 (estimated) Al(III) Potential use in high-temperature processes

Al-DIDTC’s enthalpy of sublimation is likely comparable to copper-DIDTC, suggesting robust stability for industrial applications .

Structural and Spectroscopic Features

DTC-metal complexes are characterized by:

  • IR Spectra : Strong ν(C=S) bands near 950–1000 cm⁻¹. Al-DIDTC may show shifts due to aluminum’s electronegativity .
  • NMR : DIDTC ligands in Al-DIDTC would display distinct proton environments compared to PDTC or ImDTC complexes .
  • Crystallography : Aluminum’s smaller ionic radius (0.535 Å) vs. Cu(II) (0.73 Å) or Zn(II) (0.74 Å) may lead to tighter coordination geometry .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Aluminum diisopropyldithiocarbamate
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Aluminum diisopropyldithiocarbamate

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